molecular formula C2H3N B1216399 Methyl isocyanide CAS No. 593-75-9

Methyl isocyanide

Cat. No.: B1216399
CAS No.: 593-75-9
M. Wt: 41.05 g/mol
InChI Key: ZRKSVHFXTRFQFL-UHFFFAOYSA-N
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Description

Isocyanomethane, also known as methyl isocyanide, is an organic compound belonging to the isocyanide family. This colorless liquid is isomeric and isoelectronic to methyl cyanide (acetonitrile), but its reactivity is significantly different. It is known for its distinctly penetrating and vile odor, unlike the faintly sweet, ethereal odor of acetonitrile .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Methyl isocyanide (MIC) is a highly reactive compound . It is known to be an electrophile, and its primary targets are biomolecules . The compound’s reactivity allows it to form complexes with metal ions in olfactory receptors .

Mode of Action

The mode of action of MIC is primarily through the alkylation of biomolecules . This interaction results in changes to the biomolecules’ structure and function. The presence of two orthogonally reactive carbons, a highly nucleophilic “carbanion” inductively stabilized by a carbene-like isocyanide carbon, is central to the reactivity of MIC .

Biochemical Pathways

It is known that mic can cause toxicity through the alkylation of biomolecules . This process can interfere with the normal functioning of these biomolecules and disrupt various biochemical pathways.

Pharmacokinetics

It is known that mic is rapidly degraded in an aqueous medium due to its high reactivity . This property can impact the bioavailability of MIC in the body.

Result of Action

The result of MIC’s action is primarily toxic. Exposure to MIC typically occurs through inhalation or dermal absorption, and toxicity might develop over 1 to 4 hours after exposure . Signs and symptoms of MIC exposure typically include cough, dyspnea, chest pain, lacrimation, eyelid edema, and unconsciousness .

Action Environment

The action of MIC can be influenced by environmental factors. For instance, its reactivity and therefore its action can be affected by the presence of water, as MIC is known to react with water . Furthermore, the compound’s volatility and the fact that it is a colorless, poisonous, lachrymatory (tearing agent), and flammable liquid mean that its action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of ignition sources.

Biochemical Analysis

Biochemical Properties

Methyl isocyanide plays a significant role in biochemical reactions, particularly in the formation of five-membered heterocyclic rings. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with metal cyanides, where this compound reacts with methylating agents to form complexes. These interactions are crucial for the synthesis of diverse heterocycles and transition metal complexes . The compound’s reactivity is attributed to the short C-N distance of 1.158 Å, which is characteristic of isocyanides .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal cyanides suggests that it may interfere with metal-dependent enzymes and proteins, potentially altering their function. Additionally, this compound’s reactivity with biomolecules could lead to modifications in cellular structures and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific interaction. This compound’s ability to form complexes with metal cyanides also suggests a role in metal ion regulation within cells . These interactions can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be very endothermic and can isomerize explosively to acetonitrile under certain conditions . This instability can affect its long-term impact on cellular function. Studies have shown that this compound can degrade over time, leading to variations in its biochemical effects. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild irritation and metabolic changes. At higher doses, it can lead to severe toxicity and adverse effects. Studies have reported increased incidence of fetal deaths and decreased fertility in animal models exposed to high levels of this compound . The compound’s toxicity is dose-dependent, with higher concentrations causing more pronounced effects on cellular and physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of heterocyclic compounds. It interacts with enzymes and cofactors that facilitate the formation of five-membered rings and transition metal complexes . These interactions can influence metabolic flux and metabolite levels within cells. The compound’s reactivity with metal cyanides also suggests a role in metal ion metabolism and regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form complexes with metal cyanides suggests that it may be transported in association with metal ions . This transport mechanism can affect its localization and accumulation within specific cellular compartments. Additionally, this compound’s solubility in water allows it to diffuse readily through cellular membranes .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with biomolecules and cellular structures. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its ability to form complexes with metal cyanides suggests that it may localize to areas with high metal ion concentrations . This localization can impact its activity and function within cells, potentially affecting various biochemical processes.

Properties

IUPAC Name

isocyanomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N/c1-3-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKSVHFXTRFQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075040
Record name Methyl isocyanide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

41.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-75-9
Record name Methyl isocyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylisonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocyanomethane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04337
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Methyl isocyanide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocyanomethane
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Record name METHYL ISOCYANIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Methyl isocyanide?

A1: The molecular formula of this compound is CH3NC, and its molecular weight is 41.05 g/mol.

Q2: What spectroscopic techniques are used to study this compound?

A2: Various spectroscopic techniques are employed to characterize and study this compound. Some of the key techniques include:

  • Microwave Spectroscopy: Used to determine the rotational spectrum and geometric parameters of this compound and its complexes with other molecules like Argon. [, ]
  • Infrared (IR) Spectroscopy: Provides information about the vibrational modes and bonding characteristics of this compound, particularly valuable in analyzing its adsorption behavior on metal surfaces. [, , , ]
  • Raman Spectroscopy: Complementary to IR spectroscopy, offering additional insights into the vibrational properties of this compound and its complexes. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used to study the interactions of this compound with proteins like Cytochrome P450 enzymes, taking advantage of isotopic labeling (13C) for detailed analysis. [, ]
  • Electron Energy Loss Spectroscopy (EELS): Provides information about the electronic structure and excitation processes of this compound, particularly useful for studying valence-shell electrons. [, ]
  • Photoacoustic Spectroscopy: Employed to investigate overtone absorptions of this compound, helping to understand energy transfer processes and potential for mode-selective chemistry. [, ]
  • Inelastic Electron Tunneling Spectroscopy (IETS): Used in conjunction with Scanning Tunneling Microscopy (STM) to probe vibrational modes of individual this compound molecules adsorbed on metal surfaces. []

Q3: Why is this compound relevant in astrochemistry and astrobiology?

A3: this compound is considered a key compound in astrochemistry and astrobiology due to its presence in interstellar space and its potential role as a building block for more complex organic molecules. []

Q4: What is the adiabatic ionization energy (AIE) of this compound, and how was it determined?

A4: The adiabatic ionization energy (AIE) of this compound has been experimentally determined to be 11.263 ± 0.005 eV using Vacuum Ultraviolet (VUV) synchrotron radiation-based Threshold Photoelectron Photoion Coincidence (TPEPICO) spectroscopy. []

Q5: What are the common fragmentation pathways observed upon ionization of this compound?

A5: Ionization of this compound leads to several fragmentation pathways, resulting in the loss of neutral H, H2, CN, and HCN. These pathways have been studied using TPEPICO spectroscopy and supported by theoretical calculations. []

Q6: How does this compound interact with metal surfaces?

A6: this compound exhibits strong interactions with metal surfaces, particularly platinum (Pt) and nickel (Ni). Studies using techniques like Reflection Absorption Infrared Spectroscopy (RAIRS), Temperature-Programmed Desorption (TPD), and Scanning Tunneling Microscopy (STM) have revealed the following:

  • Adsorption Sites: this compound adsorbs on Pt(111) surfaces at on-top sites at low coverages and both on-top and bridge sites at higher coverages. [, , ]
  • Surface Reactions: this compound undergoes various surface reactions on Pt(111), including:
    • Formation of Methylaminocarbyne: Hydrogenation of adsorbed this compound leads to the formation of Methylaminocarbyne (CNHCH3). [, ]
    • Isomerization to Acetonitrile: While not directly observed on Pt(111), catalytic isomerization of this compound to Acetonitrile (CH3CN) has been demonstrated on nickel surfaces and in the presence of nickel complexes. []
  • Surface Structure and Bonding: STM studies revealed that the interaction of this compound with Pt(111) leads to charge transfer from the metal to the molecule. []

Q7: What are the applications of this compound in organic synthesis?

A7: this compound serves as a versatile reagent in organic synthesis, particularly for constructing nitrogen-containing heterocycles. Some notable applications include:

  • Synthesis of Pyrroles: this compound reacts with various electrophiles, such as alkynes and gem-dibromoalkenes, to yield substituted pyrroles through [2 + 3] cycloaddition reactions. [, , , ]
  • Synthesis of Oxazolines, Imidazolines, and Pyrrolines: Silver-catalyzed [3+2] cycloadditions of α-trifluoromethylated Methyl isocyanides with polar double bonds provide access to trifluoromethylated heterocycles, including oxazolines, imidazolines, and pyrrolines. []
  • Synthesis of Quinazolinones and Thiones: ortho-Lithiophenyl isocyanide, derived from this compound, reacts with various electrophiles, enabling the synthesis of substituted quinazolinones and thiones. []
  • Synthesis of Benzimidazoles: A copper-catalyzed reaction involving ortho-bromoaryl isocyanides and primary amines provides a route to benzimidazoles. []
  • Formation of N-[1-(Pyridyl)-1-alkenyl]formamides: α-Metalated (pyridylmethyl)isocyanides, readily prepared from this compound, react with carbonyl compounds to generate N-[1-(pyridyl)-1-alkenyl]formamides, which serve as versatile intermediates for further transformations. []

Q8: What computational chemistry methods have been used to study this compound?

A8: Computational chemistry plays a significant role in understanding the properties and reactivity of this compound. Key methods include:

  • Density Functional Theory (DFT): Employed to investigate the structure, vibrational spectra, binding energies, and reaction mechanisms of this compound and its complexes. [, , , , ]
  • Coupled Cluster Methods (CCSD(T)): Used to obtain highly accurate energetic information, often employed as benchmark calculations to evaluate the performance of other methods like DFT. []
  • Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of this compound, including isomerization processes and interactions with other molecules. [, ]

Q9: How does the structure of this compound impact its reactivity?

A9: The unique electronic structure of this compound, characterized by a carbon atom bearing both a lone pair of electrons and a multiple bond to nitrogen, dictates its reactivity.

  • Nucleophilicity of the Carbon Atom: The lone pair on the carbon makes it nucleophilic, enabling reactions with electrophiles like carbonyl compounds and metal centers. [, ]
  • Electrophilicity of the Isocyanide Carbon: The electron-withdrawing nature of the isocyanide group renders the carbon electrophilic, allowing attack by nucleophiles such as amines. []
  • [2+3] Cycloadditions: The isocyanide functionality readily participates in [2+3] cycloadditions with dipolarophiles like alkynes, leading to five-membered heterocycles. [, , , ]
  • Migratory Insertion: this compound can insert into metal-carbon bonds, a process investigated computationally for zirconium complexes, highlighting the ability of the isocyanide to modify the coordination sphere of metal centers. []

Q10: What are the key findings from thermal explosion studies of this compound?

A10: Thermal explosion experiments, conducted to investigate the exothermic isomerization of this compound to Acetonitrile, have provided valuable kinetic and thermodynamic data:

  • Enthalpy of Isomerization: The enthalpy change (ΔH) for the isomerization of this compound to Acetonitrile has been experimentally determined as −23.70 ± 0.14 kcal/mol. []
  • Pressure and Volume Dependence: Explosion limits were found to depend on both the pressure and volume of the reaction vessel, with deviations from expected scaling laws observed at certain volumes. [, ]
  • Numerical Simulations: Computational modeling of the thermal explosions, considering factors like reactant consumption, gas flow, and variations in thermal conductivity, successfully reproduced experimental data. []

Q11: What is the significance of this compound isomerization in thermal explosion theory?

A11: The unimolecular isomerization of this compound to Acetonitrile is considered a model reaction for testing thermal explosion theories due to its relative simplicity and well-defined kinetics. []

Q12: How does pressure influence the laser-induced isomerization of this compound?

A12: Infrared laser-induced isomerization of this compound exhibits a strong pressure dependence. The pressure threshold for isomerization reflects a balance between the average level of excitation achieved by the laser and the collisional deactivation rate determined by the sample pressure. []

Q13: Can this compound be used as a probe for studying biological systems?

A13: Yes, 13C-labeled this compound has been employed as an NMR probe to study the active site of Cytochrome P450 enzymes. The chemical shifts of the 13C and attached 1H nuclei are sensitive to the binding environment, providing information about ligand binding and structural changes within the enzyme active site. [, ]

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